molecular formula C11H17Cl2N3O B1442651 [(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride CAS No. 1189861-11-7

[(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride

Cat. No.: B1442651
CAS No.: 1189861-11-7
M. Wt: 278.18 g/mol
InChI Key: DEUPVPSYTSJBAC-UHFFFAOYSA-N
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Description

The compound “(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed based on their InChI codes . For example, the InChI code for a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3,6H,4H2,1H3 .

Safety and Hazards

The safety and hazards associated with imidazole derivatives can vary widely depending on the specific compound . For example, (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride has hazard statements H315 - H319 - H335 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in drug metabolism, and histidine kinases, which play a role in signal transduction pathways . The nature of these interactions often involves coordination bonds between the nitrogen atoms in the imidazole ring and the metal ions in the enzyme active sites.

Cellular Effects

(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring can form coordination bonds with metal ions in enzyme active sites, leading to inhibition or activation of enzymatic activity . For example, the compound can inhibit the activity of metalloproteases by binding to the zinc ion in the active site, thereby preventing substrate cleavage. Additionally, the compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of degradation products . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and gene expression changes . These effects are often dependent on the concentration and exposure duration of the compound.

Dosage Effects in Animal Models

The effects of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation or modulating immune responses . At high doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For example, the compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can interact with transcription factors and influence gene expression . The localization of the compound within subcellular compartments can also affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10;;/h3-7,12H,2,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPVPSYTSJBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=CC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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